Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone
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Overview
Description
Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone is a complex organic compound that features a biphenyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. Pyrrolidine can react with a suitable electrophile, such as a halogenated benzene derivative, to form the desired product.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The biphenyl and pyrrolidine rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the pyrrolidine ring can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-YL[2-(piperidin-1-ylcarbonyl)phenyl]methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Biphenyl-4-YL[2-(morpholin-1-ylcarbonyl)phenyl]methanone: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and interactions with molecular targets.
Properties
IUPAC Name |
(4-phenylphenyl)-[2-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c26-23(20-14-12-19(13-15-20)18-8-2-1-3-9-18)21-10-4-5-11-22(21)24(27)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCPMDZLSURZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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